Z-Leu-chloromethylketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

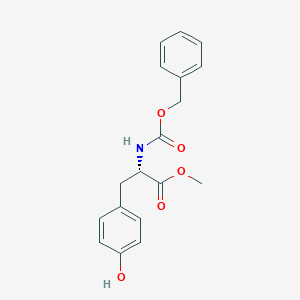

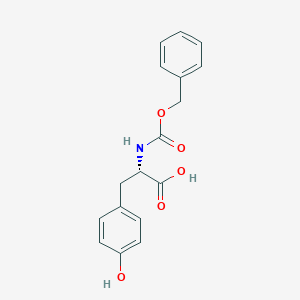

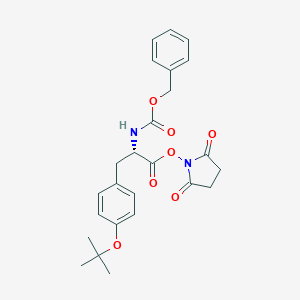

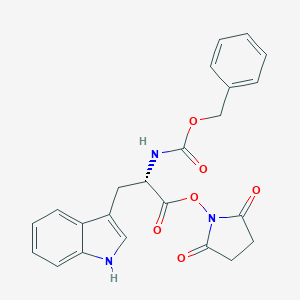

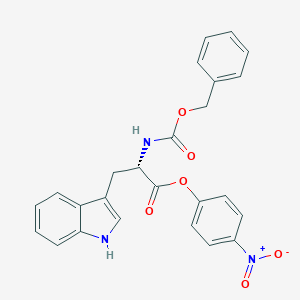

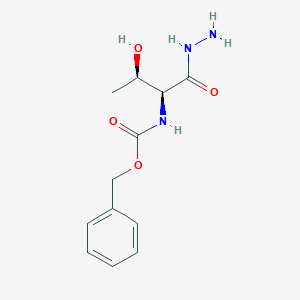

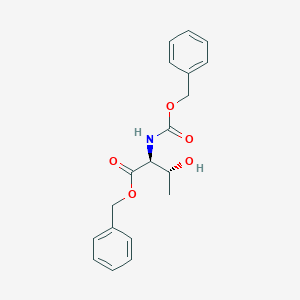

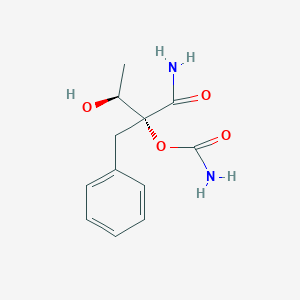

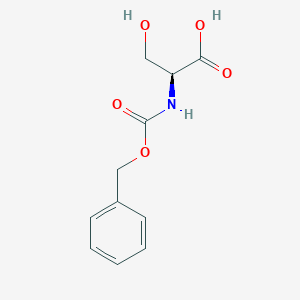

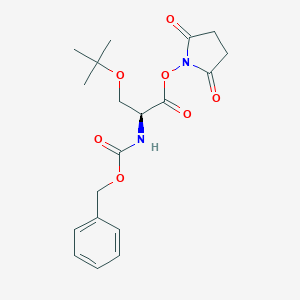

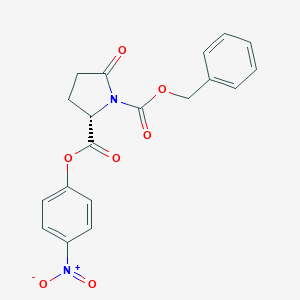

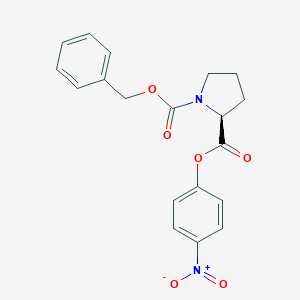

Molecular Structure Analysis

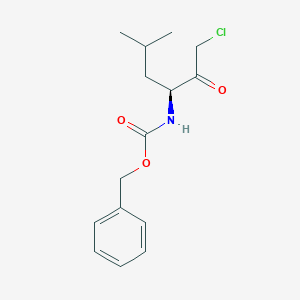

The molecular structure of Z-Leu-chloromethylketone can be represented by various descriptors. For instance, its InChI representation isInChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 . The Canonical SMILES representation is CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 and the Isomeric SMILES representation is CC(C)CC@@HCCl)NC(=O)OCC1=CC=CC=C1 . Physical And Chemical Properties Analysis

Z-Leu-chloromethylketone has several computed properties. It has a molecular weight of 297.78 g/mol. Its XLogP3-AA value, which is a measure of its lipophilicity, is 3.5. It has one hydrogen bond donor and three hydrogen bond acceptors. It also has eight rotatable bonds. The exact mass and monoisotopic mass of the compound are both 297.1131712 g/mol .科学研究应用

Inactivation of Enzymes

Z-Leu-chloromethylketone has been studied for its ability to inactivate various enzymes. In particular, research has focused on its impact on calpain, a calcium-activated proteinase. One study demonstrated the synthesis of Z-Leu-Leu-Tyr-CH2F and its comparative ability to inactivate calpain, alongside its impact on cathepsin L, another enzyme under investigation (Angliker, Anagli, & Shaw, 1992).

Effects on Human Neutrophil Respiratory Burst

Research on Z-Leu-chloromethylketone includes examining its effects on human neutrophil respiratory burst, an important immune response. A study showed that Z-Leu-chloromethylketone, as an inhibitor of chymotrypsin, interfered with superoxide production stimulated by specific chemoattractants in human neutrophils (Gervaix, Kessels, Suter, Lew, & Verhoeven, 1991).

Kinetic Evaluation as Calpain Inhibitors

Further investigations have been conducted on the kinetic evaluation of various inhibitors, including Z-Leu-chloromethylketone, for their efficacy in inhibiting calpain. This includes the development of continuous fluorogenic assays and the identification of selective time-dependent inhibitors (Harris et al., 1995).

Structure-Activity Relationship Studies

There have been structure-activity relationship (SAR) studies of chloromethyl ketone derivatives for selective enzyme inhibitors. These studies aim to understand how different structural components of Z-Leu-chloromethylketone and similar compounds affect their inhibitory activity (Hayashi, Iijima, Katada, & Kiso, 2000).

Implications for Signal Transduction

The effects of Z-Leu-chloromethylketone on signal transduction pathways have also been a subject of research. This includes studying its impact on the activation of phospholipase D in response to certain stimuli in human neutrophils (Kessels, Gervaix, Lew, & Verhoeven, 1991).

属性

IUPAC Name |

benzyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWQHSCPNKTIRU-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427233 |

Source

|

| Record name | Z-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-chloromethylketone | |

CAS RN |

52467-54-6 |

Source

|

| Record name | Z-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。